5-chloro-2-methyl-1H-pyrimidine-4,6-dione
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Overview
Description
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione typically involves the chlorination of 2-methylpyrimidine-4,6-dione. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-methylpyrimidine-4,6-dione} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups at the 4 and 6 positions can be reduced to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in methanol are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted-2-methyl-1H-pyrimidine-4,6-dione derivatives.
Oxidation: Formation of 2-carboxy-5-chloro-1H-pyrimidine-4,6-dione.
Reduction: Formation of 5-chloro-2-methyl-1H-pyrimidine-4,6-diol.
Scientific Research Applications
5-chloro-2-methyl-1H-pyrimidine-4,6-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and DNA interactions due to its structural similarity to nucleobases.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that recognize pyrimidine structures, such as thymidylate synthase. The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to the disruption of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,4,6-trifluoropyrimidine
- 5-chloro-1-(2-hydroxy-ethoxymethyl)-1H-pyrimidine-2,4-dione
- 5-methyl-1H-pyrimidine-2,4-dione (Thymine)
Uniqueness
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. The chlorine atom makes it more reactive towards nucleophilic substitution, while the methyl group affects its oxidation and reduction behavior. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H5ClN2O2 |
---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-chloro-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
InChI Key |
QOMMHMIKVITLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)Cl |
Origin of Product |
United States |
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